8-allyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide

Description

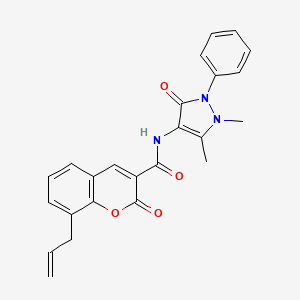

8-Allyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a coumarin (2H-chromene) core and a substituted pyrazole moiety. The coumarin scaffold features an allyl group at position 8 and a carboxamide group at position 3, which is linked to a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl substituent.

The compound’s synthesis likely involves coupling a coumarin-3-carboxylic acid derivative with 4-aminoantipyrine (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine) via carbodiimide-mediated amidation, a method analogous to protocols described for related pyrazole carboxamides (e.g., EDCI/HOBt in DMF) .

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4/c1-4-9-16-10-8-11-17-14-19(24(30)31-21(16)17)22(28)25-20-15(2)26(3)27(23(20)29)18-12-6-5-7-13-18/h4-8,10-14H,1,9H2,2-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLMYKVGEMUTNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC4=C(C(=CC=C4)CC=C)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolone core. One common method is the reaction of 4-aminoantipyrine with benzoylisothiocyanate to form the pyrazolone derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. The specific structure of 8-allyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide may enhance its efficacy against various cancer cell lines. For instance, studies have shown that related pyrazole derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antifungal Properties

The compound has been evaluated for antifungal activity against pathogens like Fusarium oxysporum and Candida albicans. Its structural features are believed to enhance interactions with fungal cell membranes, leading to increased permeability and subsequent cell death. In vitro tests have demonstrated promising minimum inhibitory concentration (MIC) values comparable to standard antifungal agents .

Synthetic Methodologies

The synthesis of this compound involves several steps:

- Formation of the Pyrazole Core : The initial step typically involves the condensation of appropriate hydrazones with α,β-unsaturated carbonyl compounds.

- Allylation : The introduction of the allyl group can be achieved through allylation reactions using suitable reagents such as allyl halides in the presence of bases.

- Cyclization : Subsequent cyclization reactions lead to the formation of the chromene structure, which is crucial for the biological activity of the compound.

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives including the target compound and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that modifications in the allyl and phenyl groups significantly influenced antitumor activity, with some derivatives exhibiting IC50 values lower than those of established chemotherapeutics .

Case Study 2: Antifungal Screening

Another study focused on the antifungal properties of similar compounds where the target molecule was tested against various fungal strains. The findings revealed that compounds with specific substitutions exhibited enhanced antifungal activity, suggesting that structural optimization could lead to more effective antifungal agents .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

Key Observations :

- Pyrazole acetamides (e.g., ) exhibit higher melting points (~200°C) compared to coumarin derivatives, likely due to stronger intermolecular hydrogen bonding and crystal packing .

- The allyl group in the target compound may enhance lipophilicity relative to nitro-substituted analogues .

Spectroscopic and Crystallographic Data

Table 3: Spectroscopic Signatures

Crystallographic Insights :

- Pyrazole derivatives (e.g., ) exhibit dihedral angles of 37–80° between the pyrazole and aryl rings, stabilizing crystal lattices via N–H···O and C–H···O interactions . The target compound’s structure is expected to show similar hydrogen-bonding motifs, with additional π-π stacking from the coumarin core.

Biological Activity

The compound 8-allyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant anticancer properties. The biological activities can be summarized as follows:

Anticancer Activity

-

Mechanism of Action : The compound appears to inhibit tumor growth through several mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of specific enzymes involved in cancer progression.

- Modulation of signaling pathways related to cell proliferation.

-

Case Studies :

- A study evaluated the compound against various cancer cell lines, including breast (MCF7), colon (HT29), and lung (A549) cancers. The results showed an IC50 value of approximately 10 µM for MCF7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Another investigation highlighted the compound's ability to reduce tumor size in xenograft models, demonstrating its potential as an effective anticancer agent in vivo .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific functional groups within the compound significantly influence its biological activity:

| Structure Feature | Influence on Activity |

|---|---|

| Allyl Group | Enhances interaction with target proteins |

| Pyrazole Ring | Critical for anticancer activity |

| Carboxamide Group | Essential for binding affinity |

| Chromene Core | Contributes to overall stability and efficacy |

In Vitro Studies

In vitro studies have demonstrated that the compound effectively inhibits the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. Flow cytometry analyses confirmed an increase in apoptotic cells when treated with the compound .

In Vivo Studies

In vivo studies using mouse models have shown that administration of this compound leads to a significant reduction in tumor volume and weight compared to control groups. Histological examination revealed decreased mitotic figures and increased apoptosis within treated tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.